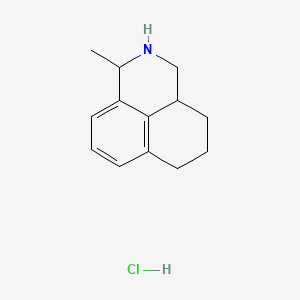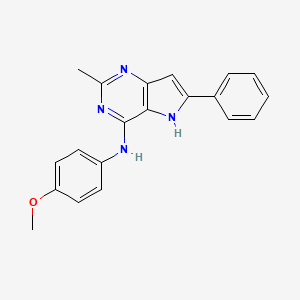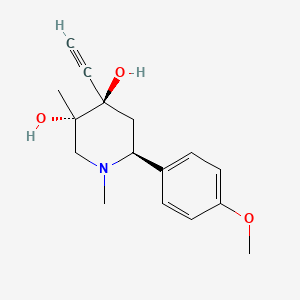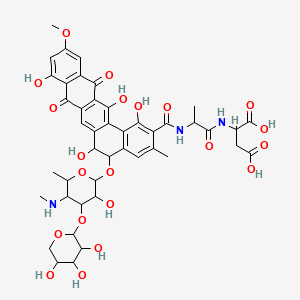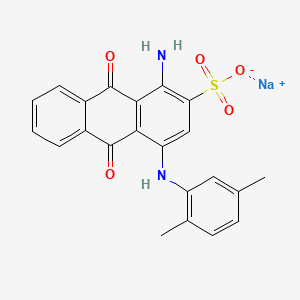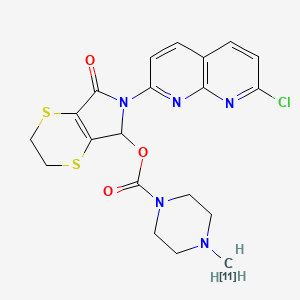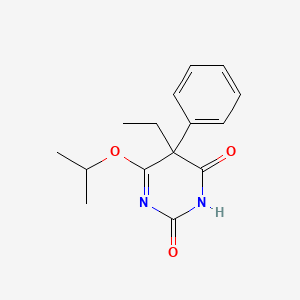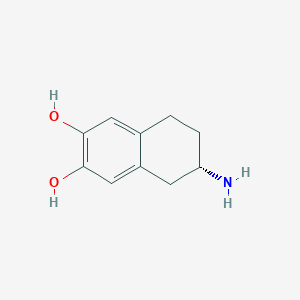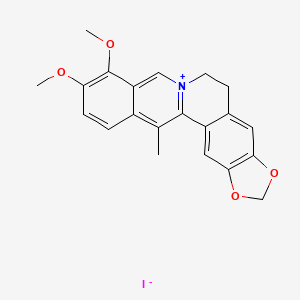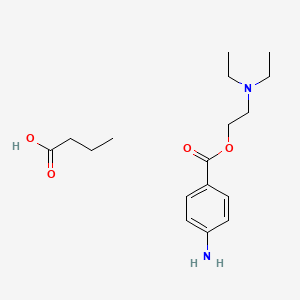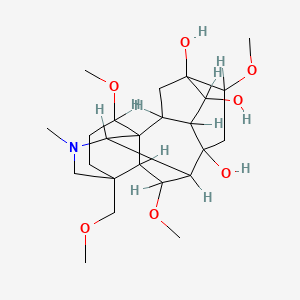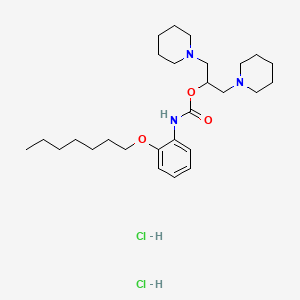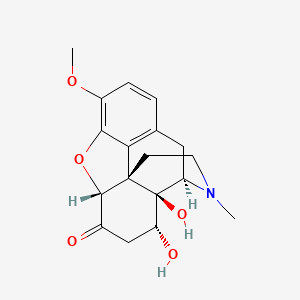
8-Hydroxyoxycodone, 8alpha-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyoxycodone, 8alpha- is a derivative of oxycodone, a well-known opioid analgesic. This compound is characterized by the presence of a hydroxyl group at the 8th position in the alpha configuration. It is a semi-synthetic opioid, derived from thebaine, and is primarily used for its potent analgesic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyoxycodone, 8alpha- typically involves the hydroxylation of oxycodone. One common method includes the use of a palladium-catalyzed hydroxylation reaction. The reaction conditions often involve the use of a palladium catalyst, formic acid, and hydrogen gas at temperatures ranging from 15 to 50°C .
Industrial Production Methods
Industrial production of 8-Hydroxyoxycodone, 8alpha- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyoxycodone, 8alpha- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated products.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
8-Hydroxyoxycodone, 8alpha- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Used in the development of new pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 8-Hydroxyoxycodone, 8alpha- involves its binding to μ-opioid receptors in the central nervous system. This binding inhibits adenylyl cyclase, leading to a decrease in cAMP levels, which in turn reduces neuronal excitability and pain perception. The compound also upregulates GABA B receptor expression, enhancing its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Oxycodone: A parent compound with similar analgesic properties.
Hydrocodone: Another opioid analgesic with a similar mechanism of action.
Oxymorphone: A metabolite of oxycodone with potent analgesic effects.
Uniqueness
8-Hydroxyoxycodone, 8alpha- is unique due to its specific hydroxylation at the 8th position, which enhances its binding affinity to opioid receptors and potentially increases its analgesic potency compared to its parent compound, oxycodone .
Properties
CAS No. |
865844-01-5 |
|---|---|
Molecular Formula |
C18H21NO5 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(4R,4aS,5R,7aR,12bS)-4a,5-dihydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C18H21NO5/c1-19-6-5-17-14-9-3-4-11(23-2)15(14)24-16(17)10(20)8-13(21)18(17,22)12(19)7-9/h3-4,12-13,16,21-22H,5-8H2,1-2H3/t12-,13-,16+,17+,18+/m1/s1 |
InChI Key |
SVFULCKGJOWFGT-XZFSWKSHSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)C[C@H]([C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O |
Canonical SMILES |
CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


